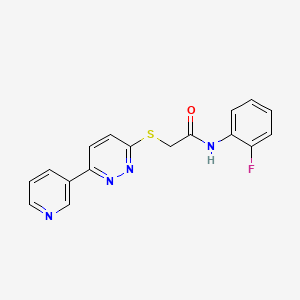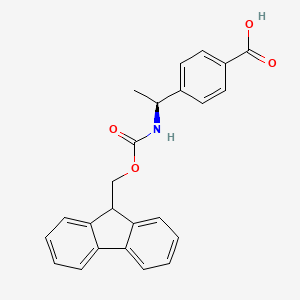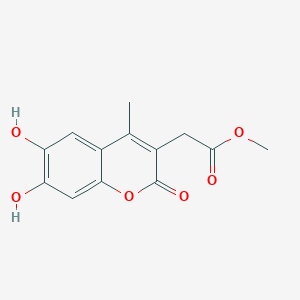
2,3-Dimethyl-6-(trifluoromethyl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-6-(trifluoromethyl)quinoxaline is a nitrogen-containing heterocyclic compound. Structurally, it belongs to the quinoxaline family, which includes pharmaceutical and industrial derivatives. Quinoxalines can be synthesized using green chemistry principles. Notably, several quinoxaline-containing drugs, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox, are currently used as antibiotics in the market .
Synthesis Analysis
A regio-selectivity method for synthesizing 2,3-disubstituted-6-amino quinoxaline has been designed and studied. Researchers have explored its passive diffusion across the blood-brain barrier, quantified it using HPLC-MS/MS, and confirmed its presence in mice brain homogenate extraction .
Molecular Structure Analysis
The molecular formula of 2,3-Dimethyl-6-(trifluoromethyl)quinoxaline is C11H9F3N2 . It has an average mass of approximately 226.2 Da .
Aplicaciones Científicas De Investigación
Optical and Morphological Studies
2,3-Dimethyl-6-(trifluoromethyl)quinoxaline derivatives have been investigated for their optical properties, including absorption, emission, quantum yield, and solvatochromism behaviors. These compounds exhibit fluorescence in solid state and Aggregation Induced Emission (AIE) due to restricted intramolecular rotation. The presence of the electron-withdrawing trifluoromethyl group contributes to large Stoke’s shifts. Their applications in optical and morphological domains are significant, especially in developing new materials with unique optical characteristics (Rajalakshmi & Palanisami, 2020).
Electron Transport Materials
Quinoxaline-containing compounds, including derivatives of 2,3-dimethyl-6-(trifluoromethyl)quinoxaline, have been synthesized for use as electronic transporting materials in blue phosphorescent organic light emitting diodes (PhOLEDs). These compounds show favorable electron affinity and good thermostability, demonstrating their potential in enhancing the performance of PhOLEDs (Yin et al., 2016).
Synthesis Methods and Catalysis
Research has focused on developing efficient and novel methods for the synthesis of N-heterocycle-fused quinoxalines, including 2,3-dimethyl derivatives. The use of dimethyl sulfoxide as both a reactant and solvent has been explored, suggesting advancements in green chemistry and synthetic methodologies (Xie et al., 2017).
High-Throughput Screening for Synthesis Optimization
The synthesis of quinoxaline derivatives, including 2,3-dimethyl variants, has been enhanced using microdroplet-assisted reaction techniques. This approach significantly accelerates the synthesis process and improves yield, demonstrating a promising method for industrial fabrication of quinoxaline-based substances (Yang et al., 2020).
Photophysics and Electrochemistry
Studies have explored the photophysical and electrochemical behavior of quinoxaline derivatives, including 2,3-dimethyl variants. These investigations provide insights into the electronic structures and potential applications of these compounds in fields like photochemistry and electrochemical sensors (Angulo et al., 2010).
DNA Interactions and Biological Activity
Research on 2,3-bifunctionalized quinoxalines has investigated their interactions with DNA and their biological activities, including anticancer and antimicrobial potentials. This highlights the role of quinoxaline derivatives in the development of novel therapeutic agents (Waring et al., 2002).
Propiedades
IUPAC Name |
2,3-dimethyl-6-(trifluoromethyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2/c1-6-7(2)16-10-5-8(11(12,13)14)3-4-9(10)15-6/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUZEEUURVDTRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-6-(trifluoromethyl)quinoxaline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2589471.png)

![N,N-dimethyl-6-[(phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine](/img/structure/B2589475.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2589476.png)

![N-(3-fluorophenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2589480.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2589483.png)
![7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2589488.png)
![2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2589489.png)
![6-[(4-Fluorophenyl)methyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2589490.png)